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molecular formula C10H11NO B8533711 8,9-Dihydro-5H-cyclohepta[b]pyridin-6(7H)-one

8,9-Dihydro-5H-cyclohepta[b]pyridin-6(7H)-one

Cat. No. B8533711
M. Wt: 161.20 g/mol
InChI Key: IOWJJIQCJTUGJS-UHFFFAOYSA-N
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Patent
US08143403B2

Procedure details

In an oven-dried 500 mL round-bottomed flask was OXALYL CHLORIDE (3.42 mL, 39.1 mmol) in CH2Cl2 (100 mL) to give a colorless solution at −55° C. under nitrogen. DMSO (5.54 mL, 78 mmol) was added dropwise over 10 min. After the solution was stirred for an additional 30 min, 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-6-ol (5.79 g, 35.5 mmol) (azeotroped with dry benzene) dissolved in 20 ml CH2Cl2 (plus 20 ml rinse) was added via canuula over 5 min. The reaction mixture was stirred at −50-−55° C. for an additional 40 min (the solution became milky). Et3N (24.74 mL, 178 mmol) was added via syringe at −50° C. and the reaction mixture was stirred for 30 min (Gel like and difficult to stir. Needs occasional shaking at ambient temperature). 100 ml water was added, and the layers were separated. The aqueous layer was extracted with CH2Cl2 (2×100 ml). The combined organic layers were dried with Na2SO4, and concentrated to a tan oil with some solids. Purification by FCC up to 10% MeOH/CH2Cl2 afforded the desired product as an orange oil (4.947 g, 86% for 4 steps). 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 8.28-8.38 (m, 1H) 7.37 (d, J=7.63 Hz, 1H) 7.00-7.13 (m, 1H) 3.65 (s, 2H) 3.10-3.18 (m, 2H) 2.50-2.60 (m, 2H) 2.01 (dd, J=6.71, 4.88 Hz, 2H); 13C NMR (126 MHz, CHLOROFORM-d) δ ppm 207.23 (s, 1C) 160.24 (s, 1C) 147.98 (s, 1C) 137.20 (s, 1C) 128.85 (s, 1C) 122.25 (s, 1C) 48.89 (s, 1C) 43.96 (s, 1C) 36.15 (s, 1C) 24.70 (s, 1C).
Name
Quantity
5.54 mL
Type
reactant
Reaction Step One
Name
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-6-ol
Quantity
5.79 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
24.74 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
CS(C)=O.[N:5]1[CH:10]=[CH:9][CH:8]=[C:7]2[CH2:11][CH:12]([OH:16])[CH2:13][CH2:14][CH2:15][C:6]=12.CCN(CC)CC.O>C(Cl)Cl>[N:5]1[CH:10]=[CH:9][CH:8]=[C:7]2[CH2:11][C:12](=[O:16])[CH2:13][CH2:14][CH2:15][C:6]=12

Inputs

Step One
Name
Quantity
5.54 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-6-ol
Quantity
5.79 g
Type
reactant
Smiles
N1=C2C(=CC=C1)CC(CCC2)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
24.74 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After the solution was stirred for an additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
(plus 20 ml rinse)
ADDITION
Type
ADDITION
Details
was added via canuula over 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −50-−55° C. for an additional 40 min (the solution
Duration
40 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
(Gel like and difficult to stir. Needs occasional shaking at ambient temperature)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a tan oil with some solids
CUSTOM
Type
CUSTOM
Details
Purification by FCC up to 10% MeOH/CH2Cl2

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C2C(=CC=C1)CC(CCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.947 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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